Home > Products > Screening Compounds P34277 > 2-amino-8-hydroxy-1,2-dihydro-6H-purin-6-one
2-amino-8-hydroxy-1,2-dihydro-6H-purin-6-one -

2-amino-8-hydroxy-1,2-dihydro-6H-purin-6-one

Catalog Number: EVT-8075580
CAS Number:
Molecular Formula: C5H5N5O2
Molecular Weight: 167.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods of Synthesis
The synthesis of 2-amino-8-hydroxy-1,2-dihydro-6H-purin-6-one can be achieved through various chemical pathways. One notable method involves the use of starting materials such as 2-amino-1,9-dihydro-6H-purin-6-one. The process typically includes the following steps:

  1. Formation of Hydroxy Group: The introduction of a hydroxy group at the 8-position can be accomplished through hydroxylation reactions, often using oxidizing agents or specific enzymatic processes.
  2. Amine Substitution: The amino group is usually introduced via amination reactions involving suitable amines.
  3. Purification: The final product is purified using techniques such as crystallization or chromatography to isolate the desired compound from by-products and unreacted materials.

Technical parameters such as temperature, pH, and reaction time are crucial for optimizing yield and purity during synthesis .

Molecular Structure Analysis

Molecular Structure
The molecular formula for 2-amino-8-hydroxy-1,2-dihydro-6H-purin-6-one is C5H5N5OC_5H_5N_5O with a molecular weight of approximately 151.13 g/mol. The structure features:

  • A purine ring system, which consists of a fused imidazole and pyrimidine ring.
  • An amino group (NH2-NH_2) at the 2-position.
  • A hydroxy group (OH-OH) at the 8-position.

The structural representation can be described using SMILES notation: NC1=Nc2nc[nH]c2C(=O)N1, indicating the arrangement of atoms and bonds within the molecule .

Chemical Reactions Analysis

Reactions Involving 2-Amino-8-Hydroxy-1,2-Dihydro-6H-Purin-6-One
This compound participates in various chemical reactions typical of purine derivatives:

  1. Nucleophilic Substitution Reactions: The amino group can act as a nucleophile in substitution reactions with electrophiles.
  2. Oxidation Reactions: The hydroxy group may undergo oxidation to form carbonyl compounds.
  3. Condensation Reactions: It can react with other biomolecules to form nucleotides or nucleosides.

These reactions are influenced by factors such as solvent choice, temperature, and presence of catalysts .

Mechanism of Action

Mechanism of Action
The mechanism by which 2-amino-8-hydroxy-1,2-dihydro-6H-purin-6-one exerts its biological effects primarily involves its role as a substrate or intermediate in nucleotide metabolism. It may inhibit viral DNA polymerases by mimicking natural nucleotides, thereby interfering with viral replication processes. This mechanism is particularly relevant in the context of antiviral therapies where such compounds serve to disrupt the life cycle of viruses that rely on host cell machinery for replication .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents like methanol.

Chemical Properties

  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range typical for purine derivatives.
  • Stability: Relatively stable under standard laboratory conditions but sensitive to extreme pH levels and light.

These properties are essential for understanding its behavior in biological systems and during pharmaceutical formulation .

Applications

Scientific Applications
The applications of 2-amino-8-hydroxy-1,2-dihydro-6H-purin-6-one include:

  1. Pharmaceutical Development: Used as an impurity reference standard in the quality control of antiviral medications like acyclovir.
  2. Biochemical Research: Serves as a model compound for studying purine metabolism and interactions with nucleic acids.
  3. Drug Design: Insights gained from its structure can inform the design of new antiviral agents that target similar pathways.
Introduction to 2-Amino-8-Hydroxy-1,2-Dihydro-6H-Purin-6-One in Heterocyclic Chemistry

Historical Context of Purine Derivatives in Medicinal Chemistry

Purine derivatives constitute a cornerstone of medicinal chemistry, with their significance rooted in their ubiquitous presence in biological systems. The purine scaffold forms the structural basis of critical biomolecules like ATP, GTP, and nucleic acids, enabling fundamental cellular processes [2]. Early antiviral breakthroughs emerged from purine-based drugs, exemplified by acyclovir (9-[(2-hydroxyethoxy)methyl]guanine), which revolutionized herpesvirus treatment by mimicking deoxyguanosine and terminating viral DNA synthesis [7]. This established the paradigm for targeted nucleoside analog design.

Contemporary research has expanded purine applications to diverse therapeutic areas. Fragment-based approaches have yielded novel 2-aminopurine conjugates exhibiting potent activity against multidrug-resistant Mycobacterium tuberculosis and herpesviruses [2]. These derivatives incorporate amino acid fragments or heterocyclic systems at the C6 position, enhancing target specificity. For example, C6-substituted 2-aminopurine derivatives demonstrate significant antimycobacterial effects, potentially through inhibition of mycobacterial kinases or glutamine synthetase – enzymes critical for bacterial metabolism and survival [2]. The historical trajectory underscores purines' versatility as privileged scaffolds for addressing evolving antimicrobial resistance challenges.

Positional Isomerism and Functional Group Impact on Bioactivity

Structural Variations and Biological Implications

The bioactivity of purine derivatives is exquisitely sensitive to positional isomerism and functional group modifications. The compound 2-amino-8-hydroxy-1,2-dihydro-6H-purin-6-one exemplifies this principle through its distinct substitution pattern compared to classical purine drugs. While acyclovir features a C9-alkoxymethyl chain [7], and ganciclovir utilizes a C9-[(1,3-dihydroxypropan-2-yloxy)methyl] group [3] [8], the 8-hydroxy substitution in the subject compound creates unique electronic and steric properties.

  • C2 vs. C6 Amino Groups: 2-Aminopurines (like the subject compound) exhibit different base-pairing properties and metabolic stability compared to 6-aminopurines (adenine derivatives). This influences their interactions with viral polymerases or cellular kinases [2] [4].
  • C8 Substitution Impact: Hydroxy or amino groups at C8 significantly alter molecular planarity and hydrogen-bonding capacity. For instance, 2-Amino-8-[(pyren-1-yl)amino]-3,7-dihydro-6H-purin-6-one incorporates a bulky, hydrophobic pyrene moiety at C8. This enhances intercalation into DNA/RNA and enables inhibition of targets like Hsp90, a protein-folding chaperone overexpressed in cancer cells [4].
  • Tautomerism: The 8-hydroxy group exists in equilibrium with the 8-oxo tautomer, potentially forming quinonoid-like structures that influence redox properties and metal chelation .

Table 1: Impact of Substitution Patterns on Purine Bioactivity

Substitution PositionExample CompoundKey Structural FeatureBiological Consequence
C2-NH₂, C6=O, C9-side chainAcyclovir [7](2-Hydroxyethoxy)methyl at N9Selective phosphorylation by viral thymidine kinase
C2-NH₂, C8-NHAr2-Amino-8-[(pyren-1-yl)amino]-3,7-dihydro-6H-purin-6-one [4]Bulky aromatic amino group at C8DNA intercalation, Hsp90 inhibition
C2-NH₂, C6=O, C8-OH2-Amino-8-hydroxy-1,2-dihydro-6H-purin-6-oneHydroxy group at C8Altered tautomerism, potential for redox activity & metal chelation
C6-SH, C2-NH₂2-Amino-6-hydroxy-8-mercaptopurine Thiol/thione group at C8Metal chelation, altered nucleophilicity

Synthetic Approaches and Isomer Control

Synthesizing specific purine isomers demands precise regiochemical control. The synthesis of C6-substituted 2-aminopurines typically employs 2-amino-6-chloropurine as a versatile intermediate. Nucleophilic displacement of the C6-chlorine by amino acid esters, peptides, or heterocyclic amines under optimized conditions (e.g., dimethylacetamide, triethylamine, 100°C) allows the introduction of diverse fragments [2]. Protecting group strategy is crucial; the 2-amino group often requires acetylation prior to substitution to prevent undesired side reactions due to its mesomeric effect [2].

C8 modification presents distinct challenges. Direct introduction of an oxygen or nitrogen function often requires electrophilic substitution or metal-catalyzed coupling. For example, the synthesis of 2-Amino-8-[(pyren-1-yl)amino]-3,7-dihydro-6H-purin-6-one involves condensation of 2-amino-6-chloropurine with pyren-1-amine under basic conditions or nucleophilic substitution on halogenated precursors [4]. Achieving the 8-hydroxy isomer might involve hydrolysis of an 8-chloropurine or selective deprotection strategies. Krasnov's work highlights the importance of reaction conditions (temperature, solvent, catalysts) in minimizing racemization when chiral centers are present and controlling regioselectivity for the desired isomer [2].

Role in Nucleoside Analog Development

From Aglycone to Prodrug Design

2-Amino-8-hydroxy-1,2-dihydro-6H-purin-6-one represents the heterocyclic base (aglycone) component of potential nucleoside analogs. Converting such bases into therapeutically active nucleosides/nucleotides requires glycosylation or phosphorylation. Chemo-enzymatic transglycosylation using recombinant E. coli purine nucleoside phosphorylase (PNP) offers an efficient route. This enzyme catalyzes the transfer of ribose, 2'-deoxyribose, or arabinose from a donor nucleoside (e.g., uridine or 2'-deoxyuridine) to free purine bases possessing an N9-H group [2].

Successful transglycosylation has been demonstrated with N9-unprotected 2-aminopurine conjugates, yielding corresponding ribosides, 2'-deoxyribosides, and arabinosides in high yields (70-88%). This strategy could be directly applied to 2-amino-8-hydroxy-1,2-dihydro-6H-purin-6-one to generate novel nucleoside analogs where the sugar moiety (ribose, deoxyribose, arabinose) is attached at N9 [2]. The resulting nucleosides could function as prodrugs or chain terminators. For instance, modifications mimicking the acyclic side chain of ganciclovir (e.g., 2-Amino-9-(((2-hydroxy-1-(hydroxymethyl)ethoxy)methoxy)methyl)-1,9-dihydro-6H-purin-6-one) explore alternative linker chemistries to optimize bioavailability and activation by viral kinases [3] [8].

Table 2: Nucleoside/Nucleotide Analog Development Pathways Involving Purine Bases

Base StructureModification StrategyExample Product/OutcomePotential Therapeutic Target
2-Amino-8-hydroxy-1,2-dihydro-6H-purin-6-one (Aglycone)Chemo-enzymatic Transglycosylation9-β-D-Ribosides / 2'-Deoxyribosides / ArabinosidesAntiviral/Anticancer prodrugs [2]
GuanineAcyclic Sugar MimicryGanciclovir, Valganciclovir (Prodrug)Cytomegalovirus [3] [7]
2-AminopurineC6-Amino Acid/Peptide ConjugationN-(2-Acetamidopurin-6-yl)amino acid esters → HydrolysisAntimycobacterial agents [2]
Guanine DerivativesCross-linking7,7′-(2,3-Dihydroxy-1,4-butanediyl)bis[2-amino-1,7-dihydro-6H-purin-6-one] (bis-N7G-BD)Carcinogen-DNA adducts

Mechanism Insights from Structural Analogs

The proposed mechanisms of action for derivatives of 2-amino-8-hydroxy-1,2-dihydro-6H-purin-6-one are informed by structurally related compounds:

  • Chain Termination: Like acyclovir, monophosphorylation by viral or cellular kinases followed by conversion to the triphosphate could allow incorporation into growing viral DNA. The C8-hydroxy modification might sterically or electronically hinder the addition of the subsequent nucleotide, acting as a chain terminator [7].
  • Enzyme Inhibition (Hsp90): The C8-arylamino purine EVT-13052482 demonstrates that bulky C8 substituents enable binding to the ATP pocket of Hsp90, inhibiting its chaperone function crucial for cancer cell survival [4]. While the C8-hydroxy group is less bulky, it could still participate in specific H-bonding interactions with target enzymes.
  • DNA Cross-linking/Alkylation: Metabolites like 1,2,3,4-diepoxybutane (DEB) form cross-linking adducts with purine bases, such as bis-N7G-BD (7,7′-(2,3-dihydroxy-1,4-butanediyl)bis[2-amino-1,7-dihydro-6H-purin-6-one]). This highlights the reactivity of the N7 position in guanine/2-aminopurine systems. Although N7 in the subject compound is part of the conjugated system, its electron density could be influenced by the C8-OH, potentially altering susceptibility to alkylating agents .
  • Antimetabolite Activity: Structural resemblance to guanine or hypoxanthine allows interference with de novo purine biosynthesis or utilization in nucleic acid synthesis. Modifications at C8 can alter substrate specificity for enzymes like HGPRT (hypoxanthine-guanine phosphoribosyltransferase) [2] [4].

These insights underscore the potential of strategically modified purines like 2-amino-8-hydroxy-1,2-dihydro-6H-purin-6-one to interact with diverse biological targets, paving the way for rational design of novel therapeutics targeting viral replication, cancer cell proliferation, or bacterial growth.

Properties

Product Name

2-amino-8-hydroxy-1,2-dihydro-6H-purin-6-one

IUPAC Name

2-amino-2,9-dihydro-1H-purine-6,8-dione

Molecular Formula

C5H5N5O2

Molecular Weight

167.13 g/mol

InChI

InChI=1S/C5H5N5O2/c6-4-8-2-1(3(11)10-4)7-5(12)9-2/h4H,6H2,(H,10,11)(H,8,9,12)

InChI Key

OSXQHYVRCFCLQV-UHFFFAOYSA-N

SMILES

C1(NC(=O)C2=NC(=O)NC2=N1)N

Canonical SMILES

C1(NC(=O)C2=NC(=O)NC2=N1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.